molecular formula C17H22N4O3S B11231710 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B11231710
M. Wt: 362.4 g/mol
InChI Key: YUZGCDUIDJRGHS-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound featuring a benzodioxepin ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction involving azides and alkynes.

    Coupling of Benzodioxepin and Triazole Rings: This step involves the formation of a sulfanyl linkage between the benzodioxepin and triazole rings.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with isopropylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the benzodioxepin ring, potentially altering the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzodioxepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole or benzodioxepin rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxepin and triazole rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin ring but lacks the triazole and acetamide groups.

    4-Methyl-4H-1,2,4-triazole: Contains the triazole ring but lacks the benzodioxepin and acetamide groups.

    N-(propan-2-yl)acetamide: Contains the acetamide group but lacks the benzodioxepin and triazole rings.

Uniqueness

The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both benzodioxepin and triazole rings, along with the acetamide group, allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H22N4O3S/c1-11(2)18-15(22)10-25-17-20-19-16(21(17)3)12-5-6-13-14(9-12)24-8-4-7-23-13/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,18,22)

InChI Key

YUZGCDUIDJRGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(N1C)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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